molecular formula C10H16N2 B3118700 N-methyl-N-[2-(methylamino)ethyl]aniline CAS No. 2412-49-9

N-methyl-N-[2-(methylamino)ethyl]aniline

Cat. No. B3118700
CAS RN: 2412-49-9
M. Wt: 164.25 g/mol
InChI Key: AIIUZOINSAAJMM-UHFFFAOYSA-N
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Description

“N-methyl-N-[2-(methylamino)ethyl]aniline” is an organic compound. It is used as a latent and coupling solvent and is also used as an intermediate for dyes, agrochemicals, and other organic products manufacturing .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound has a molecular weight of 164.25 . It is insoluble in water .

Scientific Research Applications

Chemical Fixation of CO2 with Aniline Derivatives

Aniline derivatives, such as N-methyl-N-[2-(methylamino)ethyl]aniline, play a crucial role in carbon capture and utilization technologies. The chemical fixation of CO2 with aniline derivatives is an innovative approach to synthesize functionalized azole compounds. This method not only contributes to mitigating climate change by reducing atmospheric CO2 levels but also provides a pathway to valuable chemicals for industrial applications, showcasing the environmental and economic benefits of aniline derivatives in green chemistry (Vessally et al., 2017).

Applications in Polymer Science

Aniline derivatives are instrumental in the development of advanced polymeric materials. Their unique chemical structures enable the synthesis of polymers with specific functionalities, enhancing the performance and utility of these materials in various applications, including biomedical devices, coatings, and high-performance plastics. The research on the interaction between ionic liquids and aniline derivatives sheds light on novel solvation phenomena and phase behavior, which are critical for designing new solvents and materials with tailored properties (Visak et al., 2014).

Environmental and Toxicological Studies

Understanding the environmental impact and toxicity of chemical compounds is essential for their safe and sustainable use. Studies on the genotoxic activities of aniline and its metabolites provide valuable information on their potential risks, guiding the development of safer chemical practices and regulations. Such research is crucial for assessing the environmental fate of aniline derivatives and ensuring the protection of human health and ecosystems (Bomhard & Herbold, 2005).

Safety and Hazards

“N-methyl-N-[2-(methylamino)ethyl]aniline” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use this chemical only outdoors or in a well-ventilated area and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Action Environment

The action, efficacy, and stability of N-methyl-N-[2-(methylamino)ethyl]aniline can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and specific conditions within the body. Understanding these factors is crucial for optimizing the use of this compound.

properties

IUPAC Name

N,N'-dimethyl-N'-phenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-8-9-12(2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIUZOINSAAJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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